Zinc diethyldithiocarbamate

描述

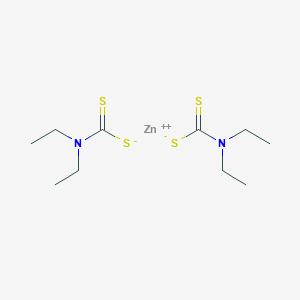

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ |

|---|---|

CAS 编号 |

14324-55-1 |

分子式 |

C10H20N2S4Zn |

分子量 |

361.9 g/mol |

IUPAC 名称 |

zinc;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI 键 |

RKQOSDAEEGPRER-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

颜色/形态 |

White powder |

密度 |

1.47 at 20 °C/20 °C |

熔点 |

172-176 °C |

其他CAS编号 |

14324-55-1 |

物理描述 |

Dry Powder, Liquid; Dry Powder White solid; [Hawley] |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Sol in carbon disulfide, benzene, chloroform; insol in water |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Diethyldithiocarbamate (ZDTC)

Introduction: The Significance of Zinc Diethyldithiocarbamate in Modern Research

Zinc diethyldithiocarbamate (ZDTC), a coordination complex with the chemical formula Zn(S₂CNEt₂)₂, is a compound of significant interest across various scientific and industrial domains.[1][2][3] From its traditional role as a potent accelerator in the vulcanization of rubber to its emerging applications in biomedicine, ZDTC's utility is rooted in its unique chemical structure and reactivity.[1][2][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of its synthesis and characterization is paramount for harnessing its full potential. This guide provides an in-depth exploration of the synthesis of ZDTC, detailing the underlying chemical principles and offering a field-proven experimental protocol. Furthermore, it delves into the critical characterization techniques that validate the synthesis and elucidate the compound's key physicochemical properties.

PART 1: Synthesis of Zinc Diethyldithiocarbamate: A Mechanistic and Practical Approach

The synthesis of ZDTC is primarily achieved through a precipitation reaction involving sodium diethyldithiocarbamate and a soluble zinc salt, typically zinc sulfate or zinc chloride.[6] This method is favored for its efficiency and the high purity of the resulting product.

Underlying Chemical Principles

The synthesis is a two-step process. First, sodium diethyldithiocarbamate is prepared by the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide.[1] Subsequently, the addition of a zinc salt to the aqueous solution of sodium diethyldithiocarbamate results in the formation of the insoluble zinc diethyldithiocarbamate complex, which precipitates out of the solution.[1][6]

Experimental Protocol: Synthesis of Zinc Diethyldithiocarbamate

This protocol outlines a reliable method for the laboratory-scale synthesis of ZDTC.

Materials:

-

Sodium diethyldithiocarbamate trihydrate (C₅H₁₀NNaS₂·3H₂O)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)[7]

-

Deionized water

-

Ethanol

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]

-

Handle all chemicals in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11]

-

Zinc sulfate is harmful if swallowed and can cause serious eye damage.[9][13][14]

-

Sodium diethyldithiocarbamate can cause skin and eye irritation.[10][11]

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of sodium diethyldithiocarbamate trihydrate.

-

Prepare a 0.25 M aqueous solution of zinc sulfate heptahydrate.

-

-

Reaction:

-

In a beaker, place a specific volume of the sodium diethyldithiocarbamate solution and begin stirring with a magnetic stirrer.

-

Slowly add the zinc sulfate solution dropwise to the stirring sodium diethyldithiocarbamate solution. A white precipitate of zinc diethyldithiocarbamate will form immediately.[6]

-

Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.[15]

-

-

Isolation and Purification:

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.

-

Follow with a final wash with ethanol to aid in the drying process.

-

Dry the purified zinc diethyldithiocarbamate in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Zinc Diethyldithiocarbamate.

PART 2: Comprehensive Characterization of Zinc Diethyldithiocarbamate

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized ZDTC. A multi-faceted approach employing various analytical techniques is recommended.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the ZDTC molecule. The key vibrational bands to look for are:

-

C-N Stretching: A strong band typically observed in the range of 1480-1500 cm⁻¹. This band is indicative of the partial double bond character of the C-N bond in the dithiocarbamate ligand.[7]

-

C-S Stretching: A band in the region of 990-1010 cm⁻¹ is characteristic of the C-S bond.[7]

-

Zn-S Stretching: A band in the far-infrared region, typically around 380-400 cm⁻¹, corresponds to the Zn-S bond, confirming the coordination of the sulfur atoms to the zinc metal center.

2. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the ZDTC molecule. In a suitable solvent like chloroform or ethanol, ZDTC typically exhibits strong absorption bands in the ultraviolet region, around 260 nm and 280 nm, which are attributed to π → π* transitions within the dithiocarbamate ligand.[16]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure of ZDTC.

-

¹H NMR: In a deuterated solvent such as CDCl₃, the proton NMR spectrum will show characteristic signals for the ethyl groups. Typically, a triplet around 1.2 ppm corresponding to the methyl protons (-CH₃) and a quartet around 3.7 ppm for the methylene protons (-CH₂-) are observed.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons around 12 ppm, the methylene carbons around 45 ppm, and a key signal for the NCS₂ carbon around 200-210 ppm.[17]

Thermal Analysis

1. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For ZDTC, TGA can determine its thermal stability and decomposition pattern. A typical TGA thermogram of ZDTC shows a major weight loss between 290°C and 325°C, which corresponds to the decomposition of the complex into volatile products.[18]

2. Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of ZDTC will show a sharp endothermic peak corresponding to its melting point, which is typically in the range of 178-181°C.

Structural Analysis

1. X-ray Diffraction (XRD):

Powder X-ray diffraction (PXRD) is used to determine the crystalline structure of the synthesized ZDTC. The diffraction pattern of a crystalline sample will show a series of sharp peaks at specific 2θ angles, which are characteristic of the compound's crystal lattice.[7][18][19]

Table 1: Summary of Characterization Data for Zinc Diethyldithiocarbamate

| Characterization Technique | Parameter | Expected Result |

| FTIR Spectroscopy | Vibrational Bands | C-N: ~1490 cm⁻¹, C-S: ~1000 cm⁻¹, Zn-S: ~390 cm⁻¹ |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~260 nm, ~280 nm |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | ~1.2 ppm (triplet, -CH₃), ~3.7 ppm (quartet, -CH₂) |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | ~12 ppm (-CH₃), ~45 ppm (-CH₂-), ~205 ppm (NCS₂) |

| Thermal Analysis (TGA) | Decomposition Temperature | ~290-325°C |

| Thermal Analysis (DSC) | Melting Point | ~178-181°C |

| X-ray Diffraction (XRD) | Diffraction Pattern | Characteristic sharp peaks indicating crystallinity[18] |

PART 3: Applications in Drug Development and Beyond

The unique properties of ZDTC have led to its investigation in various biomedical applications.

-

Anticancer Activity: ZDTC has demonstrated potent anti-cancer activity in various cancer cell lines.[18] It is a metabolite of the anti-alcoholism drug disulfiram, and its anticancer effects are thought to be related to its ability to chelate metal ions like copper and zinc, which are often found in higher concentrations in cancer tissues.[18]

-

Catalysis: ZDTC has shown exceptional catalytic performance in the synthesis of biocompatible and thermo-responsive polyurethanes for biomedical applications, presenting a less toxic alternative to traditional organotin catalysts.[4][5]

-

Biochemical Research: ZDTC is used to study metal-catalyzed reactions and the effects of metals on enzyme and protein activity due to its ability to form chelate complexes.[1]

Diagram of ZDTC's Role in Research:

Caption: The central role of ZDTC synthesis and characterization in enabling its applications.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc diethyldithiocarbamate. By understanding the fundamental principles and applying the detailed protocols and analytical techniques described herein, researchers and scientists can confidently produce and validate high-purity ZDTC for their specific applications. The continued exploration of this versatile compound holds significant promise for advancements in drug development, materials science, and beyond.

References

- Vertex AI Search. (n.d.). Sodium Diethyldithiocarbamate (SD2000) - Safety Data Sheet.

- Flinn Scientific. (n.d.). Zinc Sulfate Safety Data Sheet (SDS).

- Teck Resources. (2025). Safety Data Sheet Zinc Sulphate Solution.

- Guidechem. (n.d.). Zinc diethyldithiocarbamate 14324-55-1 wiki.

- Winfield Solutions, LLC. (2014). Zinc Sulfate 35.5% Safety Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - SODIUM DIETHYL DITHIOCARBAMATE Trihydrate.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyldithiocarbamic acid, sodium salt trihydrate.

- Sdfine. (n.d.). sodium diethyldithiocarbamate - GHS Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Zinc sulphate heptahydrate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Zinc sulfate solution.

- Al-Remawi, M., et al. (2023). Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH.

- PubChem. (n.d.). Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633.

- Rathore, H. S., et al. (2007). Synthesis, characterization and fungicidal activity of zinc diethyldithiocarbamate and phosphate. ResearchGate.

- Sujarit, J., & Phutdhawong, W. (2003). Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA.

- Ataman Kimya. (n.d.). ZINC DIETHYLDITHIOCARBAMATE (ZDDC).

- Ataman Kimya. (n.d.). ZINC DIETHYLDITHIOCARBAMATE.

- O'Brien, P., et al. (2023). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. Semantic Scholar.

- Adeyemi, G. J., et al. (n.d.). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. PMC - PubMed Central.

- CymitQuimica. (n.d.). CAS 14324-55-1: Zinc diethyldithiocarbamate.

- Saah, R. J., et al. (2024). Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH.

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Zinc-Ethylenebis(dithiocarbamate) (Zineb).

- Liu, M., et al. (n.d.). Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances (RSC Publishing).

- Liu, M., et al. (2020). Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. ResearchGate.

- NIST. (n.d.). Zinc, bis(diethylcarbamodithioato-S,S')-, (T-4)-.

- Sigma-Aldrich. (n.d.). Zinc diethyldithiocarbamate 97 14324-55-1.

- Google Patents. (n.d.). US6534675B2 - Process for the preparation of zinc dithiocarbamates.

- Rathore, H. S., et al. (n.d.). Powder X-ray data of zinc dithiocarbamates and phosphates. ResearchGate.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. CAS 14324-55-1: Zinc diethyldithiocarbamate | CymitQuimica [cymitquimica.com]

- 4. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 9. Zinc Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. teck.com [teck.com]

- 14. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]

- 15. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc, bis(diethylcarbamodithioato-S,S')-, (T-4)- [webbook.nist.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zinc Diethyldithiocarbamate (CAS 14324-55-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Zinc diethyldithiocarbamate (ZDTC), a molecule of significant interest in both industrial and biomedical research. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of ZDTC's properties, synthesis, analysis, and its emerging role in drug development, particularly in oncology. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Core Molecular and Physical Characteristics

Zinc diethyldithiocarbamate, with the chemical formula C₁₀H₂₀N₂S₄Zn, is the zinc salt of diethyldithiocarbamic acid.[1] It is an organosulfur compound that presents as a white to light yellow, odorless powder.[2][3] Its stability under normal conditions makes it a reliable compound for various applications.[3]

Key Physicochemical Properties

A summary of ZDTC's key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14324-55-1 | [4] |

| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [5][6] |

| Molecular Weight | 361.93 g/mol | [4][5] |

| Appearance | White to light yellow powder | [1][2] |

| Melting Point | 172-183 °C | [1][7][8] |

| Solubility | Insoluble in water; Soluble in carbon disulfide, benzene, and chloroform. | [1][3] |

| Density | 1.47 g/cm³ at 20 °C | [1] |

Synthesis and Characterization: A Practical Approach

The synthesis of ZDTC is a relatively straightforward process involving the reaction of diethylamine with carbon disulfide in the presence of a base, followed by the addition of a zinc salt.

Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints to ensure the successful synthesis of ZDTC.

Materials:

-

Diethylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Zinc chloride

-

Deionized water

-

Ethanol

Step-by-Step Methodology:

-

Formation of Sodium Diethyldithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled solution of diethylamine in ethanol. An exothermic reaction will occur.

-

Basification: To the solution from step 1, add a solution of sodium hydroxide in water dropwise while stirring. This will form the sodium salt of diethyldithiocarbamic acid.

-

Precipitation of ZDTC: Prepare an aqueous solution of zinc chloride. Slowly add the zinc chloride solution to the sodium diethyldithiocarbamate solution with vigorous stirring. A white precipitate of Zinc diethyldithiocarbamate will form immediately.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed several times with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: The purified ZDTC is then dried in a vacuum oven at a low temperature to yield a fine white powder.

A study on the synthesis of ZDTC found that an optimized mole ratio of diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride was 2:2:2:1, resulting in a yield of 48.5%.

Workflow for ZDTC Synthesis

Caption: A streamlined workflow for the synthesis of Zinc diethyldithiocarbamate.

Analytical Characterization

To confirm the identity and purity of the synthesized ZDTC, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for the quantitative analysis of ZDTC. A common approach involves pre-column derivatization to form a more stable complex that can be easily detected. For instance, ZDTC can be quantified as its copper complex by reacting it with copper(II) sulfate and using a reversed-phase C18 column with UV detection at 435 nm.[9] This method has been successfully used to determine the amount of ZDTC released from materials like natural rubber latex.[9] The limits of detection and quantitation for ZDTC using this method were found to be 0.25 and 0.86 µg/mL, respectively.[9]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups in the ZDTC molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation of ZDTC.

-

Applications in Research and Drug Development

While ZDTC has established industrial applications as a rubber vulcanization accelerator and a fungicide, its potential in the biomedical field, particularly in cancer research, is gaining significant attention.[1][10]

Anticancer Potential: A Multi-Targeted Approach

ZDTC has demonstrated potent cytotoxic effects against various cancer cell lines, including multiple myeloma and lung cancer.[11][12] Its anticancer activity is believed to stem from its ability to act as a multi-target drug.[11]

Mechanism of Action: Proteasome Inhibition

A key mechanism underlying the anticancer effects of ZDTC is the inhibition of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[13][14]

-

The Ubiquitin-Proteasome System (UPS): The UPS plays a critical role in regulating the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis.[13]

-

ZDTC as a Proteasome Inhibitor: Dithiocarbamates, including ZDTC, can inhibit the proteasome's activity.[15] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering cancer cell death.[13][14] Studies have shown that dithiocarbamate-metal complexes can inhibit the 26S proteasome in cancer cells.[16][17] The presence of zinc is crucial for this activity, as zinc itself has been shown to inhibit proteasome-dependent proteolysis.[13][14]

Signaling Pathway of ZDTC-Induced Apoptosis

Caption: ZDTC inhibits the 26S proteasome, leading to apoptosis in cancer cells.

Overcoming Challenges in Drug Delivery

A significant hurdle in the clinical translation of ZDTC is its poor water solubility.[12] To address this, researchers are exploring novel drug delivery systems. One promising approach is the complexation of ZDTC with cyclodextrins, which has been shown to significantly enhance its aqueous solubility and improve its anticancer activity against lung cancer cells.[12] Another strategy involves the development of PEGylated liposome nanoformulations of ZDTC.[11]

Toxicological Profile and Safety Considerations

A thorough understanding of the toxicological profile of ZDTC is paramount for its safe handling and potential therapeutic use.

Hazard Identification

ZDTC is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][18] It may also cause an allergic skin reaction.[5]

Summary of GHS Hazard Statements:

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H317 | May cause an allergic skin reaction | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| H410 | Very toxic to aquatic life with long lasting effects | [5] |

Acute Toxicity

The median lethal dose (LD50) for oral administration in rats is reported to be 700 mg/kg.[19]

Handling and Safety Precautions

Given its hazard profile, strict safety protocols must be followed when handling ZDTC.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[18]

Conclusion and Future Perspectives

Zinc diethyldithiocarbamate is a multifaceted compound with a well-established industrial footprint and burgeoning potential in the biomedical arena. Its role as a proteasome inhibitor has opened new avenues for cancer therapy research. The primary challenge of its poor aqueous solubility is being actively addressed through innovative drug delivery strategies. As our understanding of its mechanisms of action deepens, ZDTC may emerge as a valuable tool in the development of novel therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

-

PubChem. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633. [Link]

-

Triveni Chemicals. Zinc Diethyldithiocarbamate - Material Safety Data Sheet (MSDS). [Link]

-

CDC Stacks. Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. [Link]

-

Ataman Kimya. ZINC DIMETHYLDITHIOCARBAMATE. [Link]

-

Scribd. MSDS Zinc Diethyl Dithiocarbamate. [Link]

-

Chemcraft. Zinc diethyldithiocarbamate, 98% pure. [Link]

-

CHEMICAL POINT. Zinc diethyldithiocarbamate. [Link]

-

Ataman Kimya. ZINC DIETHYLDITHIOCARBAMATE (ZDDC). [Link]

-

INIS-IAEA. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR. (2003-10-20). [Link]

-

PubMed. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC. [Link]

-

Wolverhampton Intellectual Repository and E-Theses. Investigation of the anticancer activity and mechanisms of zinc diethyldithiocarbamate in multiple myeloma. [Link]

-

Experimental Cell Research. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. (2004-08-01). [Link]

-

Semantic Scholar. Determination of zinc dialkyldithiocarbamates in latex condoms. [Link]

-

Informit. Solubility enhancement for dietheyldithiocarbamate-zinc for lung cancer treatment. [Link]

-

Ataman Kimya. ZINC DIETHYLDITHIOCARBAMATE. [Link]

-

Australian Government Department of Health. Short chain zinc dialkyldithiocarbamates: Human health tier II assessment. (2014-07-04). [Link]

-

NIH. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. [Link]

-

NIH. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. (2023-12-31). [Link]

-

ACS Publications. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. [Link]

-

ResearchGate. Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. [Link]

-

ACS Publications. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. [Link]

-

PubMed. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. [Link]

-

Inorganic Chemistry Research. Synthesis of Zinc Dimethyldithiocarbamate by Reductive Disulfide Bond Cleavage of Tetramethylthiuram Disulfide in Presence of Zn2+. [Link]

-

PubMed. Zinc diethyldithiocarbamate allergenicity: potential haptenation mechanisms. [Link]

-

ResearchGate. Zinc diethyldithiocarbamate allergenicity: Potential haptenation mechanisms | Request PDF. [Link]

-

OSTI.GOV. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis (Journal Article). [Link]

-

ChemBK. Zinc diethyldithiocarbamate. [Link]

- Google Patents.

-

ResearchGate. Solubility of zinc dithiocarbamates and phosphates. [Link]

-

ResearchGate. Synthesis, characterization and fungicidal activity of zinc diethyldithiocarbamate and phosphate. [Link]

-

PubMed. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. [Link]

-

SciSpace. Proteasome inhibitors: recent advances and new perspectives in medicinal chemistry. [Link]

Sources

- 1. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14324-55-1: Zinc diethyldithiocarbamate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Zinc diethyldithiocarbamate, 98% pure | chemcraft.su [chemcraft.su]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atamankimya.com [atamankimya.com]

- 11. DSpace [wlv.openrepository.com]

- 12. search.informit.org [search.informit.org]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemicalbull.com [chemicalbull.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure and Bonding in Zinc Diethyldithiocarbamate Complexes

Introduction: The Versatility of Zinc Dithiocarbamates

Zinc diethyldithiocarbamate (ZDEC), a member of the broader class of zinc dithiocarbamate complexes, represents a fascinating intersection of coordination chemistry and material science.[1][2] Initially recognized for its pivotal role as a vulcanization accelerator in the rubber industry, the applications of ZDEC and its analogues have expanded significantly.[2][3] These complexes are now at the forefront of research in areas ranging from agriculture, as fungicides, to advanced materials, as single-source precursors for zinc sulfide (ZnS) nanomaterials.[4][5][6] Moreover, their emerging biomedical applications, including potential anticancer therapies, underscore the importance of a fundamental understanding of their structure and bonding.[7][8][9]

This technical guide provides a comprehensive exploration of the structural nuances and bonding characteristics of zinc diethyldithiocarbamate complexes. We will delve into the synthetic methodologies, elucidate the intricate molecular geometries, and discuss the nature of the coordinative bonds that dictate the physicochemical properties and reactivity of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of coordination complexes.

Part 1: The Architectural Landscape of Zinc Diethyldithiocarbamate Complexes

The structural chemistry of zinc diethyldithiocarbamate is far from simple, exhibiting a propensity for forming multinuclear species, most notably dimers.[1][10] This contrasts with many other transition metal dithiocarbamates that favor monomeric structures.

The Dimeric Core: A Tale of Two Zinc Centers

In the solid state, the archetypal structure of zinc diethyldithiocarbamate, [Zn(S₂CNEt₂)₂], is a centrosymmetric dimer.[10] This binuclear arrangement features two zinc atoms bridged by two of the four diethyldithiocarbamate ligands.[10][11] Consequently, each zinc center is five-coordinate, adopting a distorted trigonal bipyramidal geometry.[10] The coordination sphere of each zinc atom is completed by one chelating diethyldithiocarbamate ligand and two bridging sulfur atoms from the other two ligands.[10]

The bridging is asymmetrical, with each bridging ligand forming one shorter and one longer Zn-S bond.[12] This leads to a coordination environment where each zinc atom has four shorter bonds in a distorted tetrahedral arrangement and a fifth, longer bond.[10][13] In solution, particularly in non-coordinating solvents, this dimeric structure can dissociate into tetrahedral monomers.[5][6]

Beyond the Dimer: Monomeric and Polymeric Structures

While the dimeric form is prevalent for ZDEC, variations in the steric and electronic properties of the N-alkyl or N-aryl substituents on the dithiocarbamate ligand can lead to different structural motifs. For instance, diaryldithiocarbamate complexes of zinc with less bulky substituents have been found to be monomeric, featuring a distorted tetrahedral zinc(II) center.[14][15] Conversely, increasing the steric bulk can favor the formation of dimeric structures with five-coordinate zinc centers.[14] Polymeric structures, like that of zinc-ethylenebis(dithiocarbamate) (Zineb), are also well-documented, particularly for dithiocarbamates derived from primary amines.[16]

Part 2: The Nature of the Bond: A Spectroscopic and Theoretical Perspective

The properties and reactivity of zinc diethyldithiocarbamate complexes are intrinsically linked to the nature of the zinc-sulfur bond and the electronic structure of the dithiocarbamate ligand itself.

The Dithiocarbamate Ligand: A Resonance-Stabilized System

The dithiocarbamate anion is a versatile ligand capable of stabilizing a wide range of metal oxidation states.[17] Its electronic structure is best described as a resonance hybrid of three canonical forms. The delocalization of the nitrogen lone pair into the C-S₂ fragment gives the C-N bond significant partial double bond character, a feature often referred to as the "thioureide" bond.[4][18] This results in a planar ligand geometry and a high rotational barrier around the C-N bond.[4][18]

RS- N-C RS

>]; "II" [label=<

RS N+=C RS-

>]; "III" [label=<

RS N-C RS-

>];

} } "Caption for the diagram" [shape=plaintext, fontname="Arial", fontsize=10, label="Resonance forms of the dithiocarbamate ligand."]; }

Spectroscopic Signatures of Structure and Bonding

Vibrational and nuclear magnetic resonance spectroscopies are indispensable tools for characterizing zinc diethyldithiocarbamate complexes.

-

Infrared (IR) Spectroscopy : The IR spectrum of ZDEC provides crucial insights into its bonding. The C-N stretching vibration (the thioureide band), typically observed in the 1470-1520 cm⁻¹ range, is a key diagnostic peak.[18] Its position reflects the degree of double-bond character in the C-N bond. A single, sharp band for the C-S stretching vibration around 1000 cm⁻¹ is indicative of a symmetric, bidentate coordination of the ligand.[18][19] The far-IR region reveals the Zn-S stretching vibrations, confirming the coordination of sulfur to the zinc center.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the organic backbone of the ligand. The chemical shifts of the protons and carbons adjacent to the nitrogen atom are sensitive to the electronic environment. The ¹³C NMR spectrum shows a characteristic signal for the NCS₂ carbon in the range of 190-210 ppm.[20]

Key Spectroscopic Data for Zinc Diethyldithiocarbamate

| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Significance |

| Infrared (IR) | ν(C-N) (Thioureide band) | ~1490-1510 cm⁻¹ | Indicates partial double bond character of the C-N bond. |

| ν(C-S) | ~990-1010 cm⁻¹ | A single sharp peak suggests symmetric bidentate coordination. | |

| ν(Zn-S) | ~350-450 cm⁻¹ | Confirms the formation of the zinc-sulfur bond. | |

| ¹³C NMR | NCS₂ | ~190-210 ppm | Characteristic chemical shift for the dithiocarbamate carbon. |

Part 3: Synthesis and Reactivity

The synthesis of zinc diethyldithiocarbamate is a robust and high-yielding process, making it readily accessible for various applications.

Standard Synthetic Protocol

The most common method for preparing ZDEC involves the reaction of diethylamine with carbon disulfide in the presence of a base like sodium hydroxide to form the sodium diethyldithiocarbamate salt.[4] This is followed by a metathesis reaction with a soluble zinc salt, such as zinc chloride, which results in the precipitation of the ZDEC complex.[4]

Experimental Protocol: Synthesis of Zinc Diethyldithiocarbamate

-

Ligand Formation : In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in ethanol. Slowly add diethylamine to this solution while stirring. Subsequently, add carbon disulfide dropwise, ensuring the temperature remains low. A pale yellow precipitate of sodium diethyldithiocarbamate should form.

-

Complexation : Prepare an aqueous solution of zinc chloride. Add this solution dropwise to the stirred suspension of the sodium diethyldithiocarbamate. A voluminous white precipitate of zinc diethyldithiocarbamate will form immediately.

-

Isolation and Purification : Continue stirring the mixture for a designated period to ensure complete reaction. Collect the precipitate by vacuum filtration, wash it thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying : Dry the resulting white solid in a vacuum oven at a moderate temperature.

Thermal Decomposition: A Pathway to Zinc Sulfide

A key aspect of the reactivity of zinc diethyldithiocarbamate complexes is their thermal decomposition.[1] Thermogravimetric analysis (TGA) reveals that these complexes decompose to yield zinc sulfide (ZnS).[20][21] This property is harnessed in the synthesis of ZnS nanoparticles and nanowires, where the ZDEC complex acts as a single-source precursor, providing both the zinc and sulfur atoms in a single molecule.[5][6] The decomposition pathway can be influenced by the presence of coordinating solvents, such as oleylamine, which can modify the zinc coordination sphere and affect the morphology of the resulting nanomaterial.[5][6][12]

Part 4: Relevance in Drug Development

The unique chemical properties of zinc diethyldithiocarbamate have recently garnered significant attention in the field of drug development, particularly in oncology.

Anticancer Activity and Mechanism of Action

Zinc diethyldithiocarbamate, a metabolite of the anti-alcoholism drug disulfiram, has demonstrated potent anticancer activity.[7] This cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.[7] Furthermore, ZDEC has been shown to inhibit the NF-kB pathway, a critical signaling pathway involved in cancer cell proliferation and survival.[7] The higher concentration of zinc in cancer tissues compared to normal tissues may offer a degree of selectivity for such therapeutic strategies.[7]

Challenges and Formulation Strategies

A major hurdle in the clinical application of ZDEC is its low aqueous solubility and rapid metabolism.[7] To overcome these limitations, formulation strategies such as the preparation of inclusion complexes with cyclodextrins are being actively investigated.[7] These approaches aim to enhance the solubility, stability, and bioavailability of ZDEC, thereby improving its therapeutic potential.[7]

Conclusion

Zinc diethyldithiocarbamate complexes are a structurally rich and chemically versatile class of compounds. Their propensity to form dimeric structures with five-coordinate zinc centers is a defining characteristic, though monomeric and polymeric forms are also accessible. The bonding within these complexes is governed by the resonance-stabilized nature of the dithiocarbamate ligand, which imparts significant double bond character to the C-N bond. This intricate interplay of structure and bonding dictates their reactivity, from their thermal decomposition to form zinc sulfide to their emerging roles in catalysis and medicine. As research continues to uncover new applications for these fascinating molecules, a thorough understanding of their fundamental chemistry, as outlined in this guide, will remain paramount for the rational design of new materials and therapeutic agents.

References

- Klug, H. P. (n.d.). The crystal structure of zinc dimethyldithiocarbamate. IUCr Journals.

- Bonamico, M., Mazzone, G., Vaciago, A., & Zambonelli, L. (n.d.). Structural studies of metal dithiocarbamates. III. The crystal and molecular structure of zinc diethyldithiocarbamate. IUCr.

- (n.d.). Synthesis of Zinc Dimethyldithiocarbamate by Reductive Disulfide Bond Cleavage of Tetramethylthiuram Disulfide in Presence of Zn2+. Inorganic Chemistry Research.

- Sarker, J. C., Alam, F., McNaughter, P., Pugh, D., Cockcroft, J. K., Lewis, D. J., & Hogarth, G. (2023). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. UCL Discovery.

- Sujarit, J., & Phutdhawong, W. (2003). Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA.

- Sarker, J. C., Alam, F., McNaughter, P., Pugh, D., Cockcroft, J. K., Lewis, D. J., & Hogarth, G. (2023). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. King's College London.

- (n.d.). Transition metal dithiocarbamate complexes. Wikipedia.

- (2025). Synthesis, characterization and fungicidal activity of zinc diethyldithiocarbamate and phosphate. ResearchGate.

- (n.d.).

- Hogarth, G. (n.d.). Metal-dithiocarbamate complexes: chemistry and biological activity. Ingenta Connect.

- (2025). The structural chemistry of zinc(ii) and nickel(ii) dithiocarbamate complexes. ResearchGate.

- (n.d.). Zinc bis(dimethyldithiocarbamate). Wikipedia.

- (n.d.). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. NIH.

- (n.d.). An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc-ethylenebis(dithiocarbamate). Benchchem.

- (2023). Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH.

- (n.d.). The chemical structures of zinc diethyldithiocarbamate (ZDEC), zinc dibutyldithiocarbamate (ZDBC), and zinc 2-mercaptobenzothiazole (ZMBT). ResearchGate.

- (n.d.). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. PMC - NIH.

- (n.d.). ZINC DIETHYLDITHIOCARBAMATE. atamankimya.com.

- (n.d.). An In-depth Technical Guide to the Core Principles of Dithiocarbamate Ligand Chemistry. Benchchem.

- Al – Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy.

- (2025). (PDF) Coordination Chemistry of Organotin(IV) Dithiocarbamate Complexes. ResearchGate.

- (n.d.). Zinc diethyldithiocarbamate 97 14324-55-1. Sigma-Aldrich.

- (n.d.). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. PMC - PubMed Central.

- (n.d.). CAS 14324-55-1: Zinc diethyldithiocarbamate. CymitQuimica.

- (n.d.). Zinc Diethyldithiocarbamate. TCI AMERICA.

- (n.d.). Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances (RSC Publishing).

- (n.d.). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances (RSC Publishing).

- (2020). Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. ResearchGate.

- (n.d.). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. CDC Stacks.

Sources

- 1. Zinc bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Zinc Dimethyldithiocarbamate by Reductive Disulfide Bond Cleavage of Tetramethylthiuram Disulfide in Presence of Zn2+ [inorgchemres.org]

- 14. Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS - UCL Discovery [discovery.ucl.ac.uk]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Metal-dithiocarbamate complexes: chemistry and biological activit...: Ingenta Connect [ingentaconnect.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation of Zinc Diethyldithiocarbamate

Abstract

This technical guide provides a comprehensive examination of the thermal degradation of Zinc diethyldithiocarbamate (ZDTC), a compound of significant industrial and emerging biomedical importance. We will delve into the fundamental principles governing its decomposition, explore the intricate mechanistic pathways, and detail the advanced analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, field-proven understanding of the thermal behavior of ZDTC. We will bridge theoretical knowledge with practical application, offering insights into experimental design and data interpretation, all grounded in authoritative scientific literature.

Introduction: The Significance of Understanding ZDTC's Thermal Profile

Zinc diethyldithiocarbamate, a coordination complex with the chemical formula Zn(S₂CN(C₂H₅)₂)₂, is a multifaceted compound. It has long been established as a highly effective accelerator in the vulcanization of rubber, a process critical to the tire and manufacturing industries.[1][2] More recently, ZDTC has garnered attention for its potential in biomedical applications, including cancer therapy.[3] Furthermore, its role as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles highlights its utility in the burgeoning field of nanotechnology.[4]

The efficacy and safety of ZDTC in these diverse applications are intrinsically linked to its thermal stability and degradation profile. Understanding how this molecule behaves under thermal stress is paramount for:

-

Optimizing Industrial Processes: Controlling the vulcanization process to achieve desired material properties.[5]

-

Ensuring Therapeutic Efficacy and Safety: Predicting the stability of ZDTC-based therapeutics during formulation, storage, and administration.

-

Controlling Nanomaterial Synthesis: Tailoring the size, morphology, and purity of ZnS nanoparticles by manipulating decomposition conditions.[6][7]

This guide will provide a holistic view of the thermal degradation of ZDTC, moving from its fundamental physicochemical properties to the complex interplay of factors that govern its decomposition.

Physicochemical Properties and Molecular Structure

Zinc diethyldithiocarbamate is a white to pale yellow crystalline powder.[8] It is characterized by its insolubility in water but solubility in organic solvents such as chloroform, benzene, and carbon disulfide.[8]

The molecular structure of ZDTC is central to its thermal behavior. It features a central zinc atom coordinated to two bidentate diethyldithiocarbamate ligands through the sulfur atoms. This coordination imparts significant stability to the molecule.

Decomposition in an Oxidative Atmosphere (e.g., Air)

When ZDTC is heated in the presence of oxygen, the decomposition pathway is altered, particularly in the final stages. The initial steps of Zn-S bond cleavage and ligand fragmentation are likely similar to those in an inert atmosphere. However, the resulting zinc sulfide is susceptible to oxidation at elevated temperatures.

The proposed pathway in an oxidative atmosphere is:

-

Initial Decomposition: Formation of zinc sulfide (ZnS) as described above.

-

Oxidation of ZnS: The newly formed zinc sulfide reacts with oxygen to form zinc sulfate (ZnSO₄) as an intermediate. [9]3. Final Decomposition to ZnO: At higher temperatures, zinc sulfate decomposes to yield the final solid residue, zinc oxide (ZnO). [9] This difference in the final product depending on the atmosphere is a critical consideration in applications where ZDTC is subjected to high temperatures in air.

Kinetics of Thermal Decomposition

The study of the kinetics of ZDTC's thermal degradation provides valuable information about the reaction rates and the energy barriers involved. The activation energy (Ea), a key kinetic parameter, represents the minimum energy required for the decomposition reaction to occur.

For a series of metal dithiocarbamates, the activation energy for the thermal decomposition of the zinc complex has been reported to be 187.3 kJ/mol, with a reaction order of two, suggesting a bimolecular decomposition process. [9]This relatively high activation energy is indicative of the compound's thermal stability up to its decomposition temperature.

Influential Factors on Thermal Degradation

The thermal degradation profile of ZDTC is not static and can be significantly influenced by various experimental parameters.

-

Heating Rate: In TGA and DSC analysis, a higher heating rate can shift the decomposition to higher temperatures. [10]This is because the sample has less time to reach thermal equilibrium at each temperature increment.

-

Atmosphere: As discussed, the presence of oxygen leads to the formation of zinc oxide as the final residue, whereas in an inert atmosphere, zinc sulfide is the primary solid product. [9]* Sample Mass and Preparation: Larger sample masses can lead to thermal gradients within the sample, potentially broadening the decomposition temperature range. [11]The physical form of the sample (e.g., powder, crystal size) can also affect the heat transfer and, consequently, the degradation profile.

Analytical Methodologies: Experimental Protocols

Precise and reproducible data on the thermal degradation of ZDTC rely on well-defined experimental protocols.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered ZDTC into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and end temperatures of decomposition and the percentage of mass loss.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of ZDTC into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and enthalpy of fusion from the endothermic peak, and observe any exothermic decomposition events.

Evolved Gas Analysis (EGA)

To identify the volatile products released during the thermal degradation of ZDTC, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). While direct GC-MS analysis of ZDTC is challenging due to its thermal instability in the injection port, Pyrolysis-GC-MS can be employed to analyze the degradation products. [12]These hyphenated techniques provide real-time information on the chemical nature of the evolved gases, confirming the formation of diethylamine and carbon disulfide.

Conclusion and Future Perspectives

The thermal degradation of Zinc diethyldithiocarbamate is a well-defined process characterized by a distinct melting point followed by a major decomposition event at higher temperatures. The decomposition pathway and the nature of the final products are highly dependent on the atmospheric conditions. In an inert atmosphere, ZDTC decomposes to form zinc sulfide, while in an oxidative environment, zinc oxide is the final residue.

A thorough understanding of these thermal properties, underpinned by robust analytical methodologies such as TGA and DSC, is crucial for the effective and safe application of ZDTC in its diverse industrial and biomedical roles. Future research should focus on elucidating the precise, step-by-step fragmentation pathways and the nature of any transient intermediates, particularly through the use of advanced in-situ analytical techniques. A deeper understanding of the decomposition kinetics under a wider range of conditions will further empower the rational design of processes and products that leverage the unique properties of this versatile compound.

References

-

Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. [Link]

-

Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. PMC - PubMed Central. [Link]

-

Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

-

(PDF) Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

-

Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances (RSC Publishing). [Link]

-

Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. Semantic Scholar. [Link]

- Thermal characterization studies on Zinc, Cadmium and Mercury dithiocarbam

-

Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. [Link]

-

Kinetic and thermodynamic parameters of the thermal decomposition of zinc(II) dialkyldithiocarbamate complexes. ResearchGate. [Link]

-

Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH. [Link]

-

Zinc, bis(diethylcarbamodithioato-S,S')-, (T-4)-. the NIST WebBook. [Link]

-

Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. [Link]

-

Zinc Diethyldithiocarbamate. PubChem. [Link]

-

Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

In situ Phase Analysis of the Thermal Decomposition Products of Zirconium Salts. ResearchGate. [Link]

-

How TGA curve influence by heating rate, sample weight and purging gas etc English. YouTube. [Link]

-

The Chemistry of the Thermal Degradation of Zinc Dialkyldithiophosphate Additives. Semantic Scholar. [Link]

-

A review paper on vulcanization of rubber and it's properties. International Journal of Advance Research and Innovative Ideas in Education. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. MDPI. [Link]

-

(PDF) Synthesis, characterization, mass spectral fragmentation and biological activity of new dithiocarbamate directive and their metal ion complexes. ResearchGate. [Link]

-

Vulcanization Accelerators. ResearchGate. [Link]

-

Zinc, bis(dimethylcarbamodithioato-S,S')-, (T-4)-. the NIST WebBook. [Link]

-

TGA data for zinc xanthates and dithiocarbamates. ResearchGate. [Link]

-

Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances (RSC Publishing). [Link]

-

Pyrolysis pathways and kinetics of thermal decomposition of diethylzinc and diethyltellurium studied by mass spectrometry. Journal of Materials Chemistry (RSC Publishing). [Link]

-

(PDF) Thermal decomposition of a hydrotalcite-containing Cu-Zn-Al precursor: Thermal methods combined with an in situ DRIFT study. ResearchGate. [Link]

-

Pyrolysis pathways and kinetics of thermal decomposition of diethylzinc and diethyltellurium studied by mass spectrometry. OUCI. [Link]

- Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Not available publicly.

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. [Link]

-

Thermal degradation behavior of zinc dialkyldithiophosphate in presence of catalyst and detergents in neutral oil. ResearchGate. [Link]

-

A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Shimadzu. [Link]

-

Kinetic Modeling of the Thermal Decomposition of Zinc Sulfate Through a Global Optimization Method. ResearchGate. [Link]

-

Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PMC - NIH. [Link]

-

Analysis of Nylon-6 by Thermal Desorption and Pyrolysis Combined with DART-MS (TDP/DART-MS) and Py-GC/MS. BioChromato. [Link]

- Thermal Analysis in Practice Tips and Hints. Not available publicly.

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Ultrastable Copper Superatom. Journal of the American Chemical Society. [Link]

-

(PDF) Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. [Link]

Sources

- 1. gjesr.com [gjesr.com]

- 2. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rct [rct.kglmeridian.com]

- 11. Thermal analysis of the sulfur vulcanization [ouci.dntb.gov.ua]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Introduction: The Significance of Zinc Diethyldithiocarbamate and Its Solubility

An In-Depth Technical Guide to the Solubility of Zinc Diethyldithiocarbamate in Organic Solvents

Zinc diethyldithiocarbamate (ZDEC) is an organosulfur compound with the chemical formula C₁₀H₂₀N₂S₄Zn.[1][2] It is widely utilized as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers, and as a powerful antioxidant in adhesive systems.[3] Its efficacy in these applications is intrinsically linked to its dispersion and interaction with other components in a formulation, which is largely governed by its solubility in various organic media. For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of ZDEC's solubility is paramount for formulation design, purification processes, and the development of analytical methodologies.

This technical guide provides a thorough examination of the solubility of ZDEC in a range of organic solvents. It is designed to offer not just data, but also the underlying scientific principles and practical experimental procedures to empower researchers in their work with this versatile compound.

Physicochemical Properties of Zinc Diethyldithiocarbamate

A foundational understanding of ZDEC's physical and chemical characteristics is essential to comprehend its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [1][2] |

| Molecular Weight | 361.92 g/mol | [2] |

| Appearance | White to light yellow powder | [1][2] |

| Melting Point | 178-182 °C | |

| Density | ~1.48 g/cm³ | [4] |

| Water Solubility | Insoluble | [2][5] |

Solubility Profile of Zinc Diethyldithiocarbamate in Organic Solvents

| Solvent Class | Solvent | Solubility |

| Nonpolar | Benzene | Soluble[2][5] |

| Toluene | Soluble | |

| Hexane | Sparingly soluble/Insoluble | |

| Polar Aprotic | Carbon Disulfide | Soluble[2][5] |

| Chloroform | Soluble[2][5] | |

| Dichloromethane | Soluble | |

| Acetone | Slightly Soluble[6] | |

| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL | |

| Polar Protic | Ethanol | Insoluble/Slightly Soluble[5] |

| Methanol | Slightly Soluble |

Theoretical Framework of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is fundamentally governed by the intermolecular forces between the solute and solvent molecules.

Molecular Structure and Polarity of Zinc Diethyldithiocarbamate

The ZDEC molecule possesses a complex structure that influences its solubility. In the solid state, it exists as a dimeric unit where each zinc atom is coordinated with five sulfur atoms in a distorted trigonal bipyramidal geometry.[1] The diethyldithiocarbamate ligand itself has polar characteristics due to the presence of nitrogen and sulfur atoms, but the ethyl groups introduce nonpolar character. This duality results in a molecule with moderate overall polarity.

The key intermolecular forces at play for ZDEC are:

-

Van der Waals forces (London dispersion forces): These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The ethyl groups of ZDEC contribute significantly to these interactions.

-

Dipole-dipole interactions: The polar C-N and C=S bonds in the dithiocarbamate ligand create dipoles, allowing for electrostatic interactions with polar solvent molecules.

Solvent Interactions and Solubility Rationale

-

Nonpolar Solvents (e.g., Benzene, Toluene): ZDEC exhibits good solubility in aromatic hydrocarbons like benzene and toluene. This can be attributed to the favorable van der Waals interactions between the nonpolar ethyl groups of ZDEC and the aromatic rings of the solvents.

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, Carbon Disulfide, DMSO): ZDEC is generally soluble in these solvents. The polarity of these solvents allows for effective dipole-dipole interactions with the polar regions of the ZDEC molecule. The high solubility in carbon disulfide is a classic example of "like dissolves like," as both are sulfur-containing compounds. The quantitative solubility in DMSO (12.5 mg/mL) highlights the strong interactions with this highly polar aprotic solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): ZDEC has limited solubility in polar protic solvents. While these solvents are polar, their strong hydrogen bonding networks are not easily disrupted by the ZDEC molecule, which lacks hydrogen bond donors.

-

Water: ZDEC is insoluble in water due to its significant nonpolar character and its inability to form strong hydrogen bonds with water molecules.[2][5]

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular forces governing ZDEC solubility.

Experimental Protocol for Determining the Solubility of Zinc Diethyldithiocarbamate

The following protocol outlines a robust and self-validating methodology for the quantitative determination of ZDEC solubility in an organic solvent using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Materials and Reagents

-

Zinc Diethyldithiocarbamate (ZDEC), analytical standard grade

-

Organic solvent of interest, HPLC grade

-

Acetonitrile, HPLC grade (for HPLC mobile phase and sample dilution)

-

Water, HPLC grade (for HPLC mobile phase)

-

Volumetric flasks, Class A

-

Analytical balance (± 0.1 mg)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with UV detector, C18 column

Experimental Workflow Diagram

Caption: Experimental workflow for ZDEC solubility determination.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration (Shake-Flask Method)

-

Preparation of Saturated Solution: Accurately weigh an excess amount of ZDEC and add it to a volumetric flask. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in an orbital shaker with the temperature controlled to a specific value (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

Part B: Phase Separation

-

Centrifugation: After equilibration, centrifuge the flask at a moderate speed to pellet the excess undissolved ZDEC.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

Part C: Quantification by HPLC-UV

-

Preparation of Calibration Standards: Prepare a series of ZDEC standard solutions of known concentrations in the chosen organic solvent.

-

Sample Dilution: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, and UV detection at an appropriate wavelength (e.g., 260 nm).[7]

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of ZDEC in the diluted sample from the calibration curve. Calculate the solubility of ZDEC in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Conclusion

This technical guide has provided a detailed overview of the solubility of zinc diethyldithiocarbamate in organic solvents, grounded in both theoretical principles and practical experimental methodology. While a comprehensive quantitative dataset remains a subject for further experimental investigation, the information and protocols presented herein offer a solid foundation for researchers and professionals. A thorough understanding and application of these principles will facilitate the effective use of ZDEC in its various scientific and industrial applications.

References

- Bonamico, M., Mazzone, G., Vaciago, A., & Zambonelli, L. (1965). Structural studies of metal dithiocarbamates. III. The crystal and molecular structure of zinc diethyldithiocarbamate. Acta Crystallographica, 19(6), 898-909.

- Jones, R. T., & Twaroski, M. J. (2001). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Journal of Analytical Toxicology, 25(5), 364–369.

- Kuttan, R., & Ouseph, P. P. (2007). Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26633, Zinc Diethyldithiocarbamate. Retrieved from [Link]

-

NIST. (n.d.). Zinc, bis(diethylcarbamodithioato-S,S')-, (T-4)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (2015). ZINC DIETHYLDITHIOCARBAMATE Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). Zinc diethyldithiocarbamate. Retrieved from [Link]

- Al-Bayati, E. H., et al. (2023).

-

atamankimya.com. (n.d.). ZINC DIETHYLDITHIOCARBAMATE (ZDDC). Retrieved from [Link]

-

Stenutz, R. (n.d.). zinc diethyldithiocarbamate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 14324-55-1: Zinc diethyldithiocarbamate | CymitQuimica [cymitquimica.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

A Technical Guide to the Biological Mechanisms of Zinc Diethyldithiocarbamate (ZDEC)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc diethyldithiocarbamate (ZDEC), an organozinc compound, has garnered significant scientific interest for its potent and multifaceted biological activities. Initially recognized for its role as a vulcanization accelerator in the rubber industry and as an antifungal agent, its complex interactions within cellular systems have revealed its potential as a modulator of critical biological pathways.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of ZDEC, focusing on its role as a proteasome inhibitor, a modulator of cellular redox status, and an inducer of apoptosis. We will delve into the causality behind its effects, present detailed experimental protocols for studying its activity, and discuss its therapeutic implications. This document is designed to serve as a comprehensive resource for researchers investigating dithiocarbamates and professionals in the field of drug discovery and development.

Introduction to Zinc Diethyldithiocarbamate

Zinc diethyldithiocarbamate ([(C₂H₅)₂NCS₂]₂Zn) is a coordination complex formed between the zinc cation (Zn²⁺) and two diethyldithiocarbamate (DDC) ligands.[1][2] DDC itself is a metabolite of Disulfiram, a drug used for the treatment of alcoholism. The biological activity of dithiocarbamates is often dependent on their complexation with metal ions, which can facilitate their entry into cells and their interaction with intracellular targets.[3][4] While much research has focused on the copper complex of DDC, the zinc complex exhibits a distinct and potent profile of biological effects that are of significant therapeutic interest.[5] This guide will elucidate the primary mechanisms through which ZDEC exerts its influence on biological systems.

Core Mechanisms of Action

The biological effects of ZDEC are not attributable to a single mode of action but rather to a synergistic interplay of several mechanisms. These primarily include the inhibition of the ubiquitin-proteasome system, the disruption of cellular redox homeostasis, and the modulation of key signaling pathways like NF-κB, culminating in the induction of apoptosis.

Potent Inhibition of the Ubiquitin-Proteasome System

A primary and well-documented mechanism of ZDEC and related metal-dithiocarbamate complexes is the potent inhibition of the ubiquitin-proteasome system (UPS).[5][6] The UPS is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins, thereby controlling fundamental processes such as cell cycle progression, signal transduction, and apoptosis.[7][8][9]

Causality of Inhibition: The inhibitory action of ZDEC is directed at the 20S catalytic core of the 26S proteasome.[5] Specifically, it has been shown to inhibit the chymotrypsin-like (CT-L) activity, which is considered the rate-limiting step for protein degradation.[5] It is hypothesized that the dithiocarbamate moiety chelates zinc and that this complex directly interacts with critical cysteine or threonine residues within the active sites of the proteasome's β-subunits. This binding disrupts the catalytic activity, leading to a halt in protein degradation.[5][7] Consequently, polyubiquitinated proteins, including key cell cycle regulators (e.g., p21, p27) and tumor suppressors (e.g., p53), accumulate within the cell.[7][9] This accumulation disrupts cellular homeostasis and can trigger downstream apoptotic pathways.

Caption: Signaling pathways leading to ZDEC-induced apoptosis.

Experimental Methodologies for Studying ZDEC

To rigorously investigate the mechanisms of ZDEC, standardized and validated protocols are essential. Here, we provide step-by-step methodologies for two core experiments.

Protocol: In-Solution Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate. [10][11] Principle: The substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), is non-fluorescent. When cleaved by the chymotrypsin-like activity of the proteasome, the free AMC (7-Amino-4-methylcoumarin) group is released, which is highly fluorescent and can be quantified.

Methodology:

-

Cell Lysate Preparation:

-

Culture cells to 70-80% confluency and treat with various concentrations of ZDEC (and a vehicle control) for the desired time.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin) on ice for 30 minutes. Note: Do not use protease inhibitors in the lysis buffer. [11] * Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Assay Procedure (96-well format):

-

Prepare an AMC standard curve (e.g., 0-100 pmol/well) to calibrate fluorescence to molar amounts. [11] * In a black, opaque 96-well plate, add 20-50 µg of protein lysate to each well.

-

For each sample, prepare paired wells. To one well, add the specific proteasome inhibitor MG-132 (final concentration 20 µM) to measure non-proteasomal activity. To the other, add an equal volume of assay buffer. [11] * Adjust the total volume in each well to 100 µL with Proteasome Assay Buffer (25 mM HEPES, pH 7.5).

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 80-100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetics over 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm. [11][12]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-